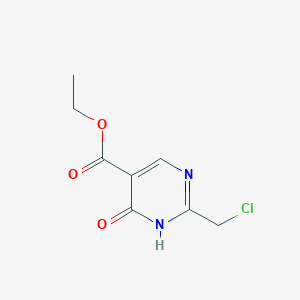
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloromethyl group attached to the pyrimidine ring, which is further esterified with an ethyl group. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate typically involves the reaction of ethyl acetoacetate with urea in the presence of a chlorinating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Ethyl acetoacetate reacts with urea to form ethyl 2-amino-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate.
Step 2: The intermediate product is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to introduce the chloromethyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced monitoring systems ensures consistent product quality and efficient production.
化学反应分析
Types of Reactions
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted pyrimidine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents such as sodium borohydride can be used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Hydrolysis: Ethanol and the corresponding carboxylic acid.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
科学研究应用
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.
Agriculture: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in pests and pathogens.
Material Science: Pyrimidine derivatives are employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), owing to their unique electronic properties.
作用机制
The mechanism of action of ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of essential biochemical processes.
相似化合物的比较
Ethyl 2-(chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-(bromomethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate: Similar in structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Ethyl 2-(hydroxymethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate: Contains a hydroxymethyl group, which affects its solubility and reactivity compared to the chloromethyl derivative.
Ethyl 2-(methyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate:
The uniqueness of this compound lies in its chloromethyl group, which imparts distinct reactivity and enables the formation of a wide range of derivatives with diverse biological and chemical properties.
属性
分子式 |
C8H9ClN2O3 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC 名称 |
ethyl 2-(chloromethyl)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-14-8(13)5-4-10-6(3-9)11-7(5)12/h4H,2-3H2,1H3,(H,10,11,12) |
InChI 键 |
HOQZACLRDAQWKO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(NC1=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


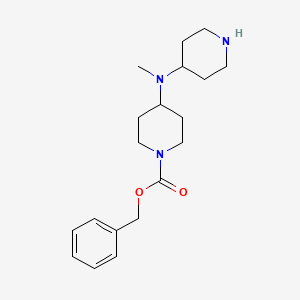
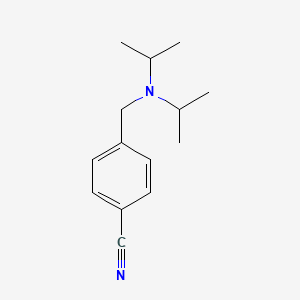
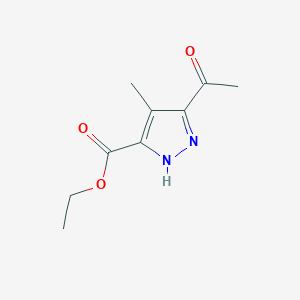
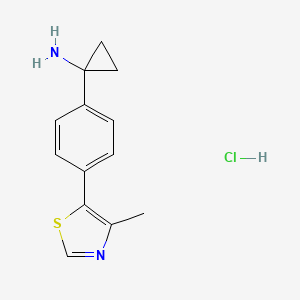
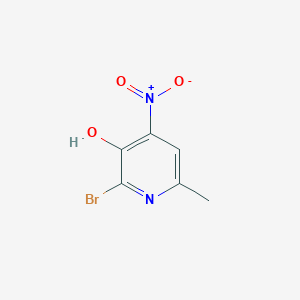
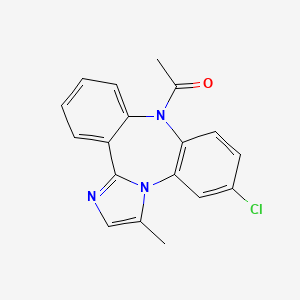
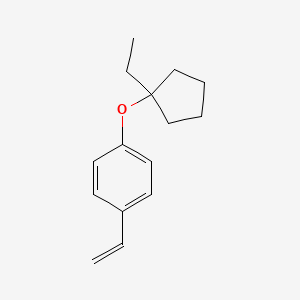
![n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13926426.png)


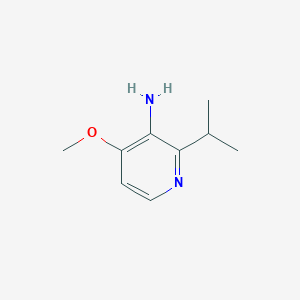

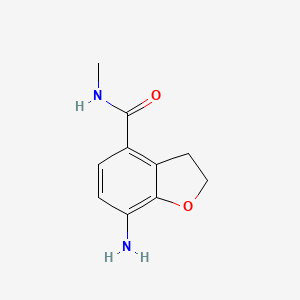
![3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B13926454.png)
